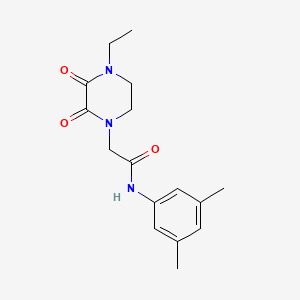

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, commonly known as DPPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the piperazine family of compounds and has been found to have a wide range of potential applications in various fields of study.

科学的研究の応用

Potential Pesticides Development

Research has highlighted the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds with structural similarities to "N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide". These compounds have been characterized by X-ray powder diffraction and identified as potential pesticides. Experimental data including peak positions, intensities, and unit-cell parameters are provided, underscoring their potential application in agricultural science to develop new pest control solutions (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Anticonvulsant Activity

A group of compounds structurally related to the molecule has been synthesized and investigated for their anticonvulsant activity. These studies have shown promising results in models of epilepsy, demonstrating potential therapeutic applications for the management of seizure disorders. The most effective compound in these studies exhibited significant protection in models of focal seizures, suggesting a mechanism involving the inhibition of voltage-gated sodium currents and enhancement of GABAergic effects (E. Pękala, A. Waszkielewicz, E. Szneler, M. Walczak, H. Marona, 2011).

Positive Inotropic Evaluation

Research into the inotropic effects of related compounds, such as (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, on isolated rabbit heart preparations has shown favorable in vitro activity. This indicates potential applications in developing treatments for heart conditions, particularly in enhancing cardiac contractility (Yan Wu, Long-xu Ma, Tian-Wei Niu, Fan-Ling Meng, X. Cui, H. Piao, 2012).

Anticancer Drug Development

Another line of research has involved the synthesis and characterization of compounds with structural similarities for anticancer applications. These studies include molecular docking analyses targeting specific receptors, highlighting the potential for developing novel anticancer drugs based on structural modifications of "N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide" (Gopal Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018).

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-4-18-5-6-19(16(22)15(18)21)10-14(20)17-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHBPDIXUQQZEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)